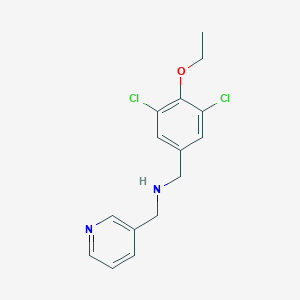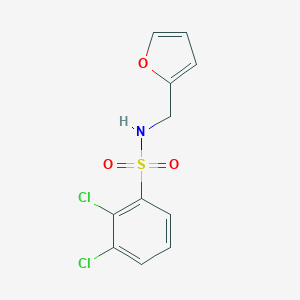
1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine, also known as DSP-4, is a selective neurotoxin that specifically targets noradrenergic neurons in the central nervous system. DSP-4 has been extensively studied for its potential use in scientific research as a tool for investigating the role of noradrenergic neurons in various physiological and pathological conditions.
Mécanisme D'action
1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine selectively targets noradrenergic neurons in the central nervous system by binding to the norepinephrine transporter, leading to the internalization and subsequent destruction of these neurons. The mechanism of action of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is similar to that of other neurotoxins that target specific neuronal populations, such as 6-hydroxydopamine, which selectively targets dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of noradrenergic neurons by 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine can lead to a range of biochemical and physiological effects, depending on the specific brain region and neuronal population affected. Some of the effects that have been observed include:
1. Increased anxiety-like behavior: Noradrenergic depletion in the amygdala, a brain region involved in emotional processing, has been shown to lead to increased anxiety-like behavior in animal models.
2. Impaired memory and cognition: Noradrenergic depletion in the hippocampus, a brain region involved in memory and cognition, has been shown to impair spatial learning and memory in animal models.
3. Alterations in drug addiction-related behavior: Noradrenergic depletion in the ventral tegmental area, a brain region involved in drug addiction, has been shown to alter drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine in scientific research has several advantages and limitations. Some of the advantages include:
1. Selective depletion of noradrenergic neurons: 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is a highly selective neurotoxin that specifically targets noradrenergic neurons, allowing researchers to investigate the role of these neurons in various physiological and pathological conditions.
2. Reversibility of effects: The effects of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion are reversible, allowing researchers to investigate the potential for recovery and regeneration of noradrenergic neurons.
Some of the limitations of using 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine in scientific research include:
1. Potential off-target effects: Although 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is highly selective for noradrenergic neurons, there is a potential for off-target effects on other neuronal populations.
2. Species-specific effects: The effects of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion can vary between different species, making it important to carefully consider the choice of animal model in experimental design.
Orientations Futures
There are several future directions for research involving 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine, including:
1. Investigating the role of noradrenergic neurons in neurodegenerative diseases: Noradrenergic neurons have been implicated in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, and 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion may provide a useful tool for investigating the role of these neurons in disease pathogenesis.
2. Developing new neurotoxins for selective neuronal depletion: The development of new neurotoxins that selectively target other neuronal populations could provide valuable tools for investigating the role of these neurons in various physiological and pathological conditions.
3. Investigating the potential for regeneration of noradrenergic neurons: The reversibility of the effects of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion raises the possibility of using this neurotoxin to investigate the potential for regeneration and recovery of noradrenergic neurons in various conditions.
Méthodes De Synthèse
The synthesis of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine involves several chemical reactions, starting with the preparation of 3,5-dichloro-4-ethoxybenzaldehyde, followed by the conversion of this compound to 1-(3,5-dichloro-4-ethoxyphenyl)-2-nitroethylene. The final step involves the reduction of the nitro group to an amine using sodium borohydride, resulting in the formation of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine.
Applications De Recherche Scientifique
1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has been widely used in scientific research to selectively deplete noradrenergic neurons in the central nervous system, allowing researchers to investigate the role of these neurons in various physiological and pathological conditions. Some of the areas of research where 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has been used include:
1. Stress and anxiety: Studies have shown that 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion can lead to increased anxiety-like behavior in animal models, suggesting a potential role for noradrenergic neurons in regulating stress and anxiety.
2. Memory and cognition: Noradrenergic neurons have been implicated in various aspects of memory and cognition, and 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion has been used to study the role of these neurons in these processes.
3. Drug addiction: Noradrenergic neurons have been shown to play a role in drug addiction, and 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion has been used to investigate the mechanisms underlying drug addiction.
Propriétés
Formule moléculaire |
C15H16Cl2N2O |
|---|---|
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C15H16Cl2N2O/c1-2-20-15-13(16)6-12(7-14(15)17)10-19-9-11-4-3-5-18-8-11/h3-8,19H,2,9-10H2,1H3 |
Clé InChI |
FUFYXUXETRUXRB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2=CN=CC=C2)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)CNCC2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)



![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)